6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C17H18ClN5O2S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-9-7-13(8-10-22)16-19-20-17-23(16)21-15(26-17)6-5-12-3-2-4-14(18)11-12/h2-6,11,13H,7-10H2,1H3/b6-5+ |
InChI Key |
OPNRHFXNIJKADS-AATRIKPKSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches forTriazolo[3,4-b]thiadiazole Scaffold
Thetriazolo[3,4-b]thiadiazole scaffold represents a fused heterocyclic system that can be synthesized through several established routes. These methods can be modified to incorporate the specific substituents required for our target compound.
Synthesis via 4-Amino-3-mercaptotriazole Intermediates
One of the most common and efficient approaches involves the cyclization of 4-amino-3-mercaptotriazole derivatives with appropriate bielectrophiles. This method typically follows route B as described in literature, which involves:
- Preparation of 4-amino-3-mercaptotriazole containing the desired 1-(methylsulfonyl)piperidin-4-yl substituent at position 3
- Cyclocondensation with an appropriate bielectrophile derived from (E)-2-(3-chlorophenyl)ethenyl moiety
The reaction typically proceeds through the following steps:
4-Amino-3-mercaptotriazole + α-Bromopropenone derivative → [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
This method has been reported to provide excellent yields via a one-pot catalyst-free procedure at room temperature.
One-Pot Synthesis Method
An efficient and straightforward methodology for preparing novel functionalized triazolo[3,4-b]thiadiazines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature. This approach could be adapted for our target compound by:
- Reacting dibenzoylacetylene derivatives with appropriate triazole precursors
- Incorporating the required substituents at the designated positions
This method is particularly advantageous due to its simplicity and high yields, making it suitable for large-scale synthesis.
Specific Synthetic Routes for the Target Compound
Synthesis via 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
Based on established protocols, the synthesis of our target compound can be approached through the following steps:
Preparation of 4-Amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol
This key intermediate can be synthesized following a modified procedure described by Sahu et al.:
- Preparation of the carbohydrazide derivative from 1-(methylsulfonyl)piperidin-4-carboxylic acid
- Treatment with potassium hydroxide in methanol at 0-5°C under stirring
- Addition of carbon disulfide followed by overnight stirring at room temperature
- Formation of potassium dithiocarbazinate, which is filtered and dried
- Refluxing the potassium dithiocarbazinate with hydrazine hydrate for 6-7 hours
- Acidification with concentrated hydrochloric acid to precipitate the triazole intermediate
Cyclization with (E)-2-(3-chlorophenyl)ethenyl Derivative
The final cyclization step can be performed using one of two methods:
Method A: Using Phenacyl Bromide Derivative
A mixture of the 4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol (1 mmol) and (E)-2-(3-chlorophenyl)ethenyl bromide (1.2 mmol) in absolute ethanol is refluxed for 8 hours. The reaction mixture is then:
- Poured into crushed ice
- Neutralized with sodium bicarbonate and potassium hydroxide to pH 8
- The precipitate is filtered, washed with water, dried, and recrystallized from absolute ethanol
Method B: Using Phosphorous Oxychloride
Alternatively, the cyclization can be performed using phosphorous oxychloride as described by Sahu et al.:
- A mixture of 4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol and (E)-3-chlorocinnamic acid in phosphorous oxychloride is refluxed for 5-6 hours
- The reaction mixture is cooled and gradually poured onto crushed ice with stirring
- The solid obtained is filtered, washed with water, dried, and recrystallized from appropriate solvent
Alternative One-Step Synthesis
Recent literature describes a more direct approach for synthesizing triazolothiadiazole derivatives through a one-step process:
- Reaction of dibenzoylacetylene with appropriate triazole derivatives containing the 1-(methylsulfonyl)piperidin-4-yl group
- The reaction proceeds at room temperature without requiring catalysts
- This method provides excellent yields and high purity products
Reaction Conditions and Optimization
The optimal reaction conditions for synthesizing the target compound based on literature reports are summarized in Table 1.
| Parameter | Method A | Method B | One-Step Method |
|---|---|---|---|
| Temperature | Reflux (78-80°C) | Reflux (105°C) | Room temperature (25°C) |
| Reaction Time | 8 hours | 5-6 hours | 4-6 hours |
| Solvent | Absolute ethanol | Phosphorous oxychloride | Ethanol/DMF |
| Catalyst | None | None | None |
| Expected Yield | 70-85% | 65-80% | 80-95% |
| Purification | Recrystallization | Recrystallization | Column chromatography |
Structural Confirmation and Analysis
The structure of the synthesized 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl]triazolo[3,4-b]thiadiazole can be confirmed using various analytical techniques:
Spectroscopic Analysis
IR Spectroscopy : Expected characteristic peaks include:
- C=N stretching at 1620-1640 cm⁻¹
- C-S-C stretching at 650-700 cm⁻¹
- S=O stretching of methylsulfonyl group at 1140-1160 cm⁻¹ and 1300-1320 cm⁻¹
- C=C stretching of ethenyl linker at 1620-1640 cm⁻¹
- C-Cl stretching at 740-760 cm⁻¹
¹H NMR Spectroscopy : Key signals would include:
- Methylsulfonyl protons (CH₃SO₂) at δ 2.8-3.0 ppm
- Piperidine protons at δ 1.6-3.5 ppm
- Ethenyl protons (HC=CH) at δ 6.8-7.2 ppm (doublets with coupling constant J ≈ 16 Hz for trans configuration)
- Aromatic protons at δ 7.2-7.8 ppm
Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Advantages and Limitations of Different Synthetic Routes
Advantages
- The one-pot synthesis offers simplicity, shorter reaction times, and higher yields
- The method using 4-amino-3-mercaptotriazole intermediates provides good control over regioselectivity
- The phosphorous oxychloride method is suitable for a wide range of substituents
Limitations
- The phenacyl bromide method requires preparation of specialized brominated intermediates
- The phosphorous oxychloride method involves handling of a corrosive reagent
- Purification may be challenging due to the formation of regioisomers in some cases
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes, particularly those involving its target pathways.
Medicine: Due to its potential pharmacological activities, it could be investigated as a lead compound for the development of new drugs.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(3-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Group Analysis
The biological activity of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 6 of the fused ring system. Below is a comparative analysis of key analogues:
Table 1: Structural and Activity Comparison of Triazolo-Thiadiazole Derivatives
Key Observations
Methylsulfonyl-piperidine (target compound) offers superior solubility compared to simpler alkyl/aryl groups (e.g., methyl in ), which may enhance bioavailability . Methoxy and fluoro substituents (e.g., ) improve antibacterial activity by modulating electronic properties and membrane penetration .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) yields higher purity and faster reaction times compared to conventional methods.
Crystallographic and Conformational Insights :
Activity Trends and Contradictions
- Anti-inflammatory vs. Antibacterial Activity : Chlorophenyl derivatives (e.g., ) excel in anti-inflammatory applications, while methoxy/fluoro-substituted analogues (e.g., ) favor antibacterial/anticancer roles. This highlights substituent-dependent target specificity.
- Ulcerogenicity : Bulky groups like naphthalen-2-yloxy () reduce gastrointestinal toxicity compared to smaller substituents, suggesting the target compound’s methylsulfonyl-piperidine may offer similar benefits .
Biological Activity
The compound 6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique combination of functional groups, comprising:
- Chlorophenyl group
- Methylsulfonyl piperidinyl group
- Triazole and thiadiazole moieties
These structural characteristics are crucial for its interaction with various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism involves binding to specific enzymes and receptors that play critical roles in microbial survival and proliferation. For instance, studies have shown that derivatives of triazoles, including this compound, can inhibit the growth of various bacterial strains and fungi.
Anticancer Activity
The anticancer properties of the compound have been explored in several studies. It has demonstrated the ability to induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes relevant findings:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 | 27.3 | Cytotoxicity |
| HCT-116 | 6.2 | Cytotoxicity |
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for cell division and metabolism in cancer cells.
- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In a comprehensive screening of triazole-thiadiazole derivatives against human cancer cell lines, this compound was identified as one of the most potent agents, particularly against breast and colon cancer cells. The study highlighted its mechanism involving apoptosis induction through caspase activation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this triazolothiadiazole derivative?
- Methodological Answer: Synthesis typically involves cyclization of precursors like 3-(methylsulfonyl)piperidine-4-carboxylic acid derivatives with thiosemicarbazides under reflux conditions in ethanol or DMF. Key parameters include:
- Temperature: Maintain 80–100°C to ensure complete cyclization without side reactions.
- Catalysts: Use bases like K₂CO₃ or triethylamine to deprotonate intermediates.
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | K₂CO₃, ethanol, 80°C | 65–70% | 92% |
| Purification | Column chromatography | 55–60% | 98% |
Q. How is structural characterization performed for this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., vinyl proton at δ 7.2–7.4 ppm for E-configuration) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.05) .
- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What in vitro biological screening assays are recommended for initial activity profiling?
- Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
- Antimicrobial: Broth microdilution for MIC against S. aureus or E. coli.
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., p38 MAPK) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological potency?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO₂) at the 3-chlorophenyl position.
- Piperidine Modifications: Replace methylsulfonyl with acetyl or tertiary amines to alter lipophilicity.
- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase active sites) .
- SAR Table:
| Substituent (Position) | IC₅₀ (HeLa) | LogP | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 3-Cl (Baseline) | 12.5 µM | 3.2 | -8.7 |
| 3-Br | 8.3 µM | 3.5 | -9.1 |
| 3-NO₂ | 5.1 µM | 2.8 | -9.4 |
Q. What crystallographic strategies resolve discrepancies in reported biological activity?
- Methodological Answer: Perform X-ray crystallography to:
- Confirm Stereochemistry: E-configuration of the ethenyl group critical for target binding .
- Identify Packing Interactions: π-π stacking (3-chlorophenyl vs. piperidine) influences solubility and membrane permeability.
- Compare with Inactive Analogs: Lack of coplanarity in inactive derivatives reduces target affinity .
Q. How to address contradictions in enzyme inhibition data across studies?
- Methodological Answer:
- Assay Standardization: Use recombinant enzymes (e.g., p38 MAPK) with ATP concentration fixed at 100 µM.
- Control for Off-Target Effects: Include counter-screens against related kinases (JNK, ERK).
- Validate via SPR: Surface plasmon resonance to measure binding kinetics (KD) .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer:
- In Silico Tools: Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability).
- Metabolite Identification: LC-MS/MS after incubation with human liver microsomes (HLMs).
- Key Findings: Methylsulfonyl group reduces oxidative metabolism, enhancing half-life (t½ = 4.2 h in HLMs) .
Methodological Notes
- Data Contradictions: Discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay conditions. Always replicate studies in ≥3 independent experiments .
- Advanced Synthesis: For deuterated analogs (e.g., CD₃ substitution), use DMSO-d₆ as solvent to monitor deuteration efficiency via ²H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
